molecular formula C14H14F3NO3 B14028275 2,2,2-trifluoro-N-[2-(2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-4-yl)ethyl]acetamide

2,2,2-trifluoro-N-[2-(2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-4-yl)ethyl]acetamide

Cat. No.: B14028275
M. Wt: 301.26 g/mol
InChI Key: RRNHQRSSIOHLDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    Step 1: Reaction of the tetrahydrofurobenzofuran intermediate with a trifluoroacetylating agent, such as trifluoroacetic anhydride, under basic conditions.

    Step 2: Purification of the final product using chromatographic techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-[2-(2,3,6,7-tetrahydrofuro2,3-fbenzofuran-4-yl)ethyl]acetamide typically involves multiple steps

  • Preparation of Tetrahydrofurobenzofuran Intermediate

      Step 1: Cyclization of a suitable precursor to form the furobenzofuran ring system.

      Step 2: Reduction of the furobenzofuran to obtain the tetrahydrofurobenzofuran.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-[2-(2,3,6,7-tetrahydrofuro2,3-fbenzofuran-4-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

2,2,2-Trifluoro-N-[2-(2,3,6,7-tetrahydrofuro2,3-fbenzofuran-4-yl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of novel chemical reactions and mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-[2-(2,3,6,7-tetrahydrofuro2,3-fbenzofuran-4-yl)ethyl]acetamide involves its interaction with specific molecular targets. The trifluoroacetamide group can form strong hydrogen bonds and interact with active sites of enzymes or receptors. The tetrahydrofurobenzofuran moiety may enhance the compound’s binding affinity and specificity.

Molecular Targets and Pathways

    Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

    Receptors: It may bind to receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroacetamide: A simpler analog with similar trifluoroacetamide functionality but lacking the complex furobenzofuran structure.

    2,2,2-Trifluoro-N-methyl-N-(trifluoroacetyl)acetamide: Another trifluoroacetamide derivative with different substituents.

Uniqueness

2,2,2-Trifluoro-N-[2-(2,3,6,7-tetrahydrofuro2,3-fbenzofuran-4-yl)ethyl]acetamide is unique due to its combination of trifluoroacetamide and tetrahydrofurobenzofuran moieties. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H14F3NO3

Molecular Weight

301.26 g/mol

IUPAC Name

2,2,2-trifluoro-N-[2-(2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-4-yl)ethyl]acetamide

InChI

InChI=1S/C14H14F3NO3/c15-14(16,17)13(19)18-4-1-10-9-3-6-20-11(9)7-8-2-5-21-12(8)10/h7H,1-6H2,(H,18,19)

InChI Key

RRNHQRSSIOHLDK-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C3=C(C=C21)OCC3)CCNC(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.